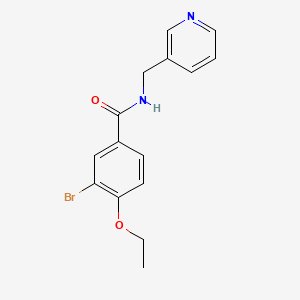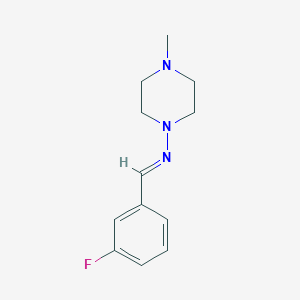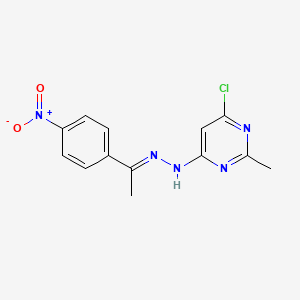![molecular formula C21H18N4O3 B5703127 2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)
2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in treating various diseases, including cancer, due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves the inhibition of various cellular processes, including angiogenesis and cell proliferation. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. Additionally, this compound has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has also been shown to inhibit the growth of various bacterial strains. However, the compound has also been shown to have cytotoxic effects on normal cells, which limits its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide in lab experiments include its unique structure and mechanism of action, which make it a promising candidate for treating various diseases. Additionally, this compound has been extensively studied, and its synthesis method has been optimized for high yield and purity. However, the limitations of using this compound in lab experiments include its cytotoxic effects on normal cells, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide. First, further studies are needed to optimize the synthesis method of this compound for higher yield and purity. Second, more studies are needed to investigate the potential of this compound in treating various diseases, including cancer and bacterial infections. Third, future studies should focus on developing derivatives of this compound that have reduced cytotoxic effects on normal cells. Finally, more studies are needed to investigate the mechanism of action of this compound and its potential for use in combination therapies with other drugs.
Synthesemethoden
The synthesis of 2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves the reaction of 2-nitrobenzaldehyde with 1-naphthylamine in the presence of acetic acid. The resulting product is then reacted with acetylacetone and hydrazine hydrate to form the final compound. This method has been optimized for high yield and purity and has been extensively used in the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been extensively studied for its potential in treating various diseases, including cancer. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has also shown potential in treating bacterial infections, as it has been shown to inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-21(15-22-19-12-5-9-16-7-1-3-11-18(16)19)24-23-14-6-10-17-8-2-4-13-20(17)25(27)28/h1-14,22H,15H2,(H,24,26)/b10-6+,23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTPLDNTXMLKSY-XGBVIFANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5703102.png)


![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5703140.png)

